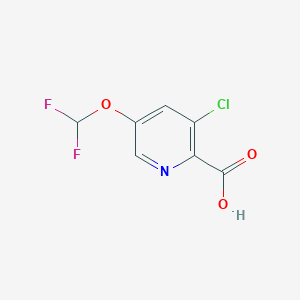
3-Chloro-5-(difluoromethoxy)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-5-(difluoromethoxy)picolinic acid” is a compound with the molecular formula C7H4ClF2NO3 . It is a solid substance and is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The InChI code for “3-Chloro-5-(difluoromethoxy)picolinic acid” is1S/C7H4ClF2NO3/c8-4-3 (14-7 (9)10)1-2-11-5 (4)6 (12)13/h1-2,7H, (H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-Chloro-5-(difluoromethoxy)picolinic acid” has a molecular weight of 223.56 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . The compound’s LogP value is 2.03460 , indicating its lipophilicity.科学的研究の応用
OLEDs and Iridium(III) Complexes
Research on organic light emitting diodes (OLEDs) has identified a degradation process involving picolinate cleavage, which may contribute to device instability. This degradation has been harnessed for the synthesis of tris-heteroleptic cyclometalated iridium(III) complexes, challenging to prepare under normal conditions. These complexes have potential applications in OLED technology (Baranoff et al., 2012).
Molecular Complexes and Hydrogen-Bonded Synthons
Studies on chloranilic acid forming molecular complexes with picolines have demonstrated the formation of predictable hydrogen-bonded supramolecular units. These findings can contribute to understanding molecular interactions and designing novel materials (Adam et al., 2010).
Analytical Reagents
Research into picolinaldehyde derivatives has explored their use as analytical reagents. Their basicity and ability to form chelates with metal ions in basic media make them valuable for analytical chemistry applications (Otomo & Kodama, 1973).
Polyfluoroheterocyclic Compounds
In the context of polyfluoroheterocyclic compounds, picoline derivatives like 3-chloro-5-(difluoromethoxy)picolinic acid are examined for their chemical properties and reactions, contributing to the broader field of organic chemistry and material science (Chambers et al., 1968).
Light-Emitting Devices
Synthesis of picolinic acid derivatives with specific functionalities, like the 1,3,4-oxadiazole unit, for use in polymer light-emitting devices highlights the application in optoelectronics. The modification of ancillary ligands in these compounds can improve the optoelectronic properties of the devices (Xiao et al., 2009).
Herbicide Development
Picolinic acid derivatives have been explored as potential lead structures for the discovery of new synthetic auxin herbicides. Their efficacy in controlling weed growth and safety for crops like wheat and maize demonstrates their agricultural applications (Yang et al., 2021).
Coordination Polymers
The use of picolinic acid derivatives in synthesizing coordination polymers, especially those involving nickel(II) and cobalt(II), has implications in material science, particularly in the study of magnetic properties and supramolecular architecture (Wang et al., 2020).
Gif-Type Oxidation
In the field of chemical oxidation, ferrous and ferric complexes of picolinic acid have been utilized to mediate Gif-type oxidation of hydrocarbons. This research contributes to understanding the mechanisms of hydrocarbon oxidation and potential industrial applications (Kiani et al., 2000).
Organic-Inorganic Hybrid Compounds
Picolinic acid is involved in the synthesis of organic-inorganic hybrid compounds, particularly those based on polyoxometalates. Such compounds have potential applications in photocatalytic degradation and environmental remediation (Zhao et al., 2015).
Nitric Oxide Synthase Activation
Picolinic acid has been shown to activate the transcription of inducible nitric oxide synthase gene in murine macrophages. This discovery is significant in the field of biochemistry and cellular signaling (Melillo et al., 1995).
Safety And Hazards
The safety information for “3-Chloro-5-(difluoromethoxy)picolinic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
特性
IUPAC Name |
3-chloro-5-(difluoromethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-3(14-7(9)10)2-11-5(4)6(12)13/h1-2,7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSTQFVHUFLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(difluoromethoxy)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B2680360.png)
![3-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2680363.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B2680364.png)
![1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2680365.png)

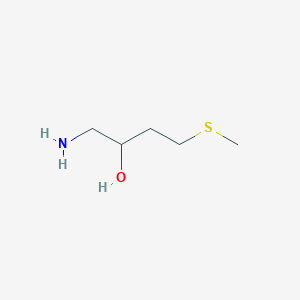
![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)
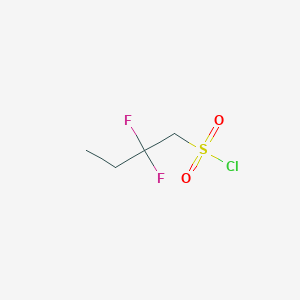
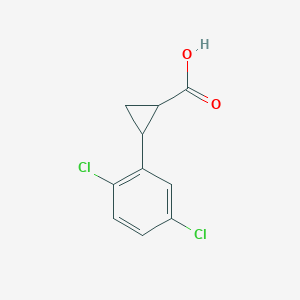

![3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2680377.png)
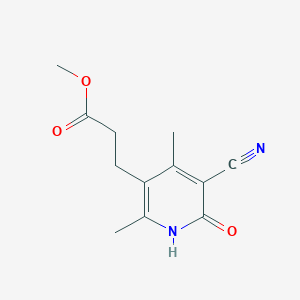

![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)